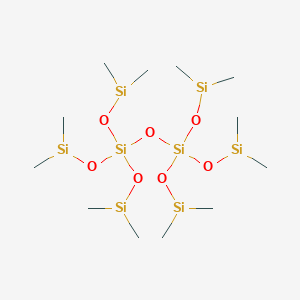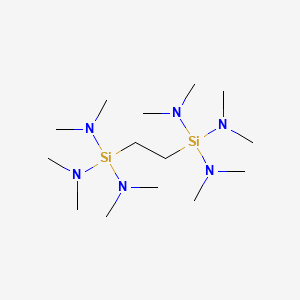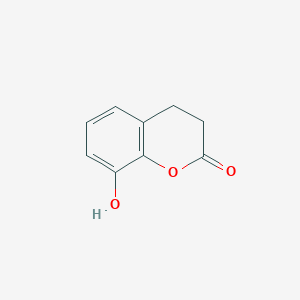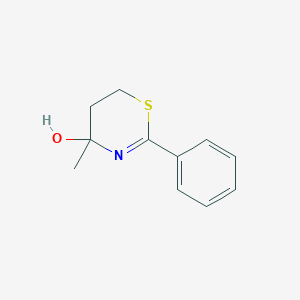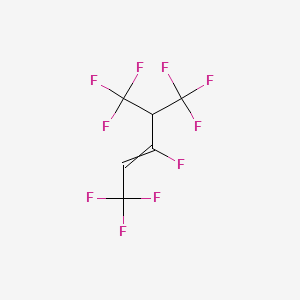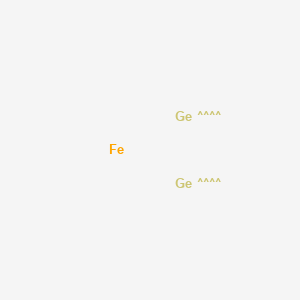
CID 78062212
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062212” is a chemical entity of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78062212 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with functional groups that can undergo specific reactions.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Catalysts may be used to enhance the reaction rate and selectivity.
Purification: After the reaction, the product is purified using techniques such as chromatography, crystallization, or distillation to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Large-scale reactors and continuous flow systems are often used to maintain consistent production. Quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
CID 78062212 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
CID 78062212 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78062212 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
CID 78062212 can be compared with other compounds that have similar structures or functions. Some of the similar compounds include:
CID 12345678: Known for its similar structural framework and applications in organic synthesis.
CID 87654321: Shares similar biological activities and is studied for its potential therapeutic uses.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features and reactivity. This makes it particularly valuable in specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike. Continued research and development will likely uncover even more applications and benefits of this compound.
Properties
Molecular Formula |
FeGe2 |
|---|---|
Molecular Weight |
201.10 g/mol |
InChI |
InChI=1S/Fe.2Ge |
InChI Key |
MXHLQMZFHWZOCT-UHFFFAOYSA-N |
Canonical SMILES |
[Fe].[Ge].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



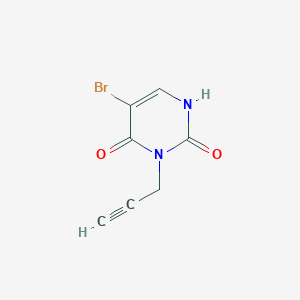
![Dimethylbis[(prop-2-en-1-yl)oxy]silane](/img/structure/B14712430.png)
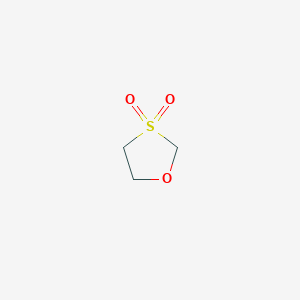
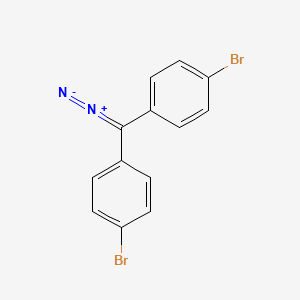
![[(4-Chlorophenyl)(nitroso)amino]acetic acid](/img/structure/B14712451.png)
